Dimethyl (thiophen-2-yl)propanedioate
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Overview
Description
Dimethyl (thiophen-2-yl)propanedioate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (thiophen-2-yl)propanedioate typically involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (thiophen-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Dimethyl (thiophen-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Dimethyl (thiophen-2-yl)propanedioate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of Dimethyl (thiophen-2-yl)propanedioate.
Dimethyl (thiophen-3-yl)propanedioate: A structural isomer with different reactivity and properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
66946-94-9 |
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Molecular Formula |
C9H10O4S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
dimethyl 2-thiophen-2-ylpropanedioate |
InChI |
InChI=1S/C9H10O4S/c1-12-8(10)7(9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3 |
InChI Key |
NVUHMFJIKRTKRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)C(=O)OC |
Origin of Product |
United States |
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